tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement, where a benzofuran ring is fused with a pyrrolidine ring, creating a spiro linkage. The presence of a tert-butyl group and a bromine atom further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable benzofuran derivative with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine
The compound’s spirocyclic structure is of interest in medicinal chemistry, where it is explored for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents for treating various diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-2,3-dihydro-1H-spiro[cyclopropane-1,4-isoquinoline]-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 6-bromo-3H-spiro[2-benzofuran-1,3’-pyrrolidine]-1’-carboxylate stands out due to its spirocyclic linkage between the benzofuran and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20BrNO3 |
---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 5-bromospiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(19)18-7-6-16(10-18)13-8-12(17)5-4-11(13)9-20-16/h4-5,8H,6-7,9-10H2,1-3H3 |
InChI Key |
HAFHFYDLZGQYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CO2)C=CC(=C3)Br |
Origin of Product |
United States |
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